Levocetirizine Impurity Reference Standard
N-Benzyl-4-chloroaniline is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and during commercial production of Levocetirizine [1]. The compound is provided as a reference standard with optional traceability to pharmacopeial standards (USP or EP) [1]. In this context, the compound's value proposition is its established identity as a defined impurity or process-related substance in Levocetirizine manufacturing; substitution with other N-benzylaniline derivatives lacking this regulatory precedent would compromise method specificity and compliance.
| Evidence Dimension | Regulatory Application Scope |
|---|---|
| Target Compound Data | Validated for ANDA/QC applications in Levocetirizine production |
| Comparator Or Baseline | Other N-benzylaniline derivatives (e.g., unsubstituted N-benzylaniline, 4-fluoro, 4-bromo) |
| Quantified Difference | Regulatory precedent exists for target compound only; other derivatives require de novo method validation |
| Conditions | Pharmaceutical QC and ANDA regulatory submission context |
Why This Matters
Procurement decisions for pharmaceutical reference standards require demonstrated applicability to specific drug substance monographs and regulatory filings.
- [1] SynZeal Research. N-Benzyl-4-chloroaniline Product Page. View Source
